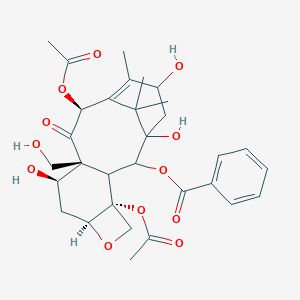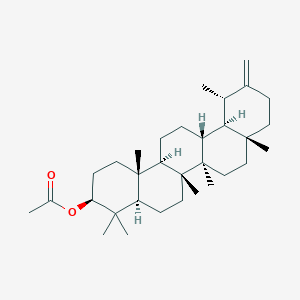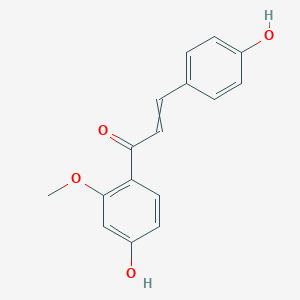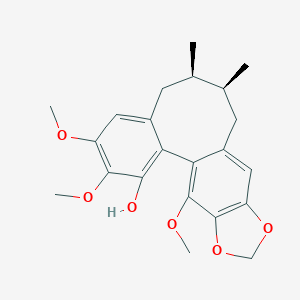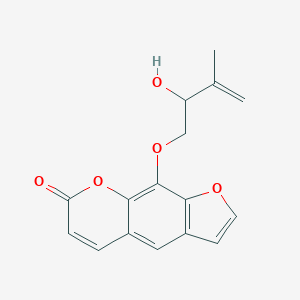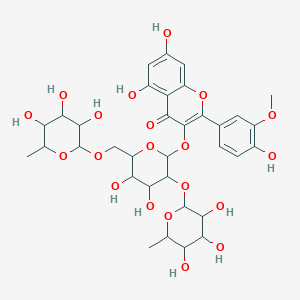![molecular formula C28H26FNO3 B197508 (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol, also known as FMU-139 or 9-OMe-FMU-139, is a synthetic compound that belongs to the class of chromenoquinolines. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer.
作用機序
The precise mechanism of action of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are key signaling molecules involved in cancer cell proliferation and survival.
生化学的および生理学的効果
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Physiologically, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
実験室実験の利点と制限
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has several advantages for lab experiments. It exhibits potent anti-proliferative and anti-metastatic effects on various cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of cancer cells. However, (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol also has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and costly. Additionally, its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol. One direction is to further investigate its mechanism of action, particularly its effects on the AKT and ERK signaling pathways. Another direction is to study its potential therapeutic applications in other types of cancer, such as pancreatic and ovarian cancer. Additionally, studies could be conducted to investigate the potential use of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further studies could be conducted to optimize the synthesis process of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol to make it more efficient and cost-effective.
合成法
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol can be synthesized through a multistep process involving the condensation of 2-fluoro-3-methylbenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde, followed by cyclization and methylation reactions. The final product is obtained through purification and isolation processes.
科学的研究の応用
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol exhibits potent anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
製品名 |
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol |
|---|---|
分子式 |
C28H26FNO3 |
分子量 |
443.5 g/mol |
IUPAC名 |
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol |
InChI |
InChI=1S/C28H26FNO3/c1-15-7-6-8-17(26(15)29)13-22-24-18(25-21(33-22)12-11-20(31)27(25)32-5)9-10-19-23(24)16(2)14-28(3,4)30-19/h6-14,30-31H,1-5H3/b22-13- |
InChIキー |
ACYYHAZVNHMRMQ-XKZIYDEJSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)/C=C\2/C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F |
SMILES |
CC1=CC=CC(=C1F)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O |
正規SMILES |
CC1=C(C(=CC=C1)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F |
同義語 |
5-((2-fluoro-3-methylphenyl)methylene)-2,5-dihydro-10-methoxy-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinolin-9-ol LGD 5552 LGD-5552 LGD5552 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



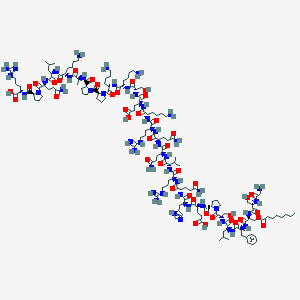
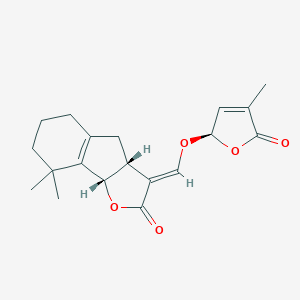
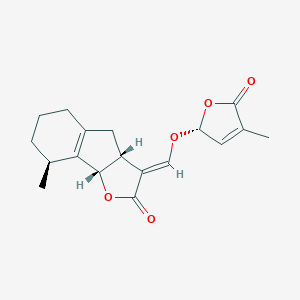
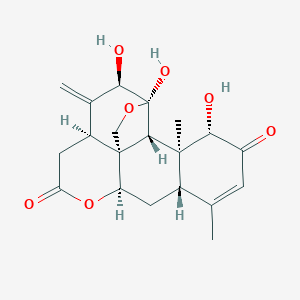
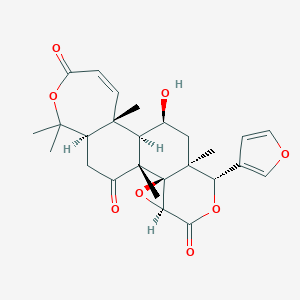
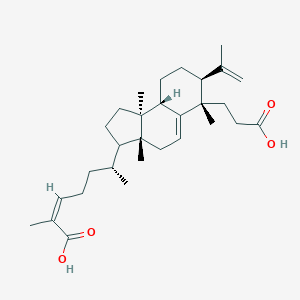
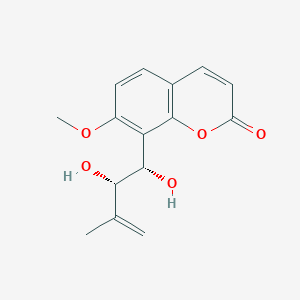
![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)
